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Introduction

Ac-pSarl6-OH, an acetylated 16-mer of polysarcosine with a C-terminal hydroxyl group, is a
highly promising polymer for the surface functionalization of nanopatrticles in drug delivery and
diagnostic applications. Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived
from the endogenous amino acid sarcosine (N-methylated glycine)[1][2]. This biomaterial
exhibits excellent biocompatibility, low immunogenicity, and "stealth" properties that reduce
protein adsorption and prolong circulation times, offering a compelling alternative to
polyethylene glycol (PEG)[1][2][3]. The functionalization of nanoparticles with Ac-pSarl6-OH
can significantly enhance their colloidal stability, improve their pharmacokinetic profile, and
enable targeted drug delivery.

These application notes provide detailed protocols for the synthesis of Ac-pSar16-OH and its
application in the surface functionalization of both gold and lipid nanopatrticles. Characterization
methods and expected quantitative data are also presented to guide researchers in the
successful implementation of this technology.

Synthesis of Ac-pSarl16-OH

While a specific protocol for Ac-pSarl6-OH is not readily available in the literature, a
representative solid-phase synthesis protocol can be devised based on standard peptide
synthesis methodologies.
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Protocol 1: Solid-Phase Synthesis of Ac-pSar16-OH
Materials:

e Fmoc-Sar-OH (N-a-Fmoc-sarcosine)

* Rink Amide MBHA resin

» N,N'-Diisopropylcarbodiimide (DIC)

e Oxyma Pure

 Piperidine solution (20% in DMF)

e Acetic anhydride

e Pyridine

 Trifluoroacetic acid (TFA)

 Triisopropylsilane (TIS)

e Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

o Diethyl ether

Procedure:

e Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

e Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

e First Amino Acid Coupling: Couple the first Fmoc-Sar-OH to the resin using DIC and Oxyma
Pure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b12379219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Chain Elongation: Repeat the Fmoc deprotection and coupling steps 14 more times to
assemble the 16-mer polysarcosine chain.

o N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating
the resin with a solution of acetic anhydride and pyridine in DMF.

o Cleavage and Deprotection: Cleave the acetylated polysarcosine from the resin and remove
side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3
hours.

» Precipitation and Purification: Precipitate the crude product in cold diethyl ether. Purify the
Ac-pSarl6-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the product by mass spectrometry and
NMR.

Gold Nanoparticle (AuUNP) Surface Functionalization

Thiolated Ac-pSar16-OH can be used to functionalize gold nanoparticles through a strong
gold-thiol bond, imparting stability and biocompatibility. A thiol group can be introduced to the
C-terminus of Ac-pSar16-OH during synthesis by using a cysteine-modified resin.

Protocol 2: Functionalization of AUNPs with Thiolated Ac-pSar16-OH
Materials:

o Citrate-capped gold nanoparticles (AUNPS)

e Thiolated Ac-pSar16-OH (Ac-pSarl6-SH)

» Phosphate-buffered saline (PBS), pH 7.4

Procedure:

e Ligand Exchange: To a solution of citrate-capped AuNPs, add a solution of Ac-pSarl6-SH in
PBS. The molar ratio of Ac-pSar16-SH to AUNPs should be in large excess (e.g., 10,000:1)
to ensure complete surface coverage.
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Incubation: Gently mix the solution and allow it to react for at least 12 hours at room
temperature with gentle stirring.

Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The
centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs,
12,000 x g for 20 minutes).

Washing: Remove the supernatant and resuspend the pellet in fresh PBS. Repeat the
centrifugation and washing steps three times to remove unbound Ac-pSar16-SH.

Storage: Resuspend the final functionalized AuNPs in PBS for storage at 4°C.

Lipid Nanoparticle (LNP) Surface Functionalization

Ac-pSarl16-OH can be conjugated to a lipid anchor (e.g., DSPE) to create a pSar-lipid

conjugate. This conjugate is then incorporated into the lipid nanoparticle formulation to provide

a hydrophilic and protective surface layer.

Protocol 3: Formulation of LNPs with Ac-pSar16-OH-Lipid

Materials:

lonizable lipid (e.g., DLin-MC3-DMA)

Helper lipid (e.g., DOPE)

Cholesterol

Ac-pSar16-OH-DSPE conjugate

MRNA or other cargo in an appropriate buffer (e.g., sodium acetate buffer, pH 4.0)
Ethanol

PBS, pH 7.4

Procedure:
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 Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and Ac-
pSar16-OH-DSPE in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

» Rapid Mixing: Rapidly mix the lipid-ethanol solution with the aqueous mMRNA solution using a
microfluidic mixing device or by manual rapid mixing. The N/P ratio (ratio of nitrogen in the
ionizable lipid to phosphate in the mRNA) is a critical parameter to optimize, with a common
starting point being 5:1.

o Nanoparticle Formation: The rapid mixing induces the self-assembly of the lipids and
encapsulation of the mRNA, forming the LNPs.

o Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and
unencapsulated mRNA.

 Sterilization: Filter the final LNP formulation through a 0.22 um sterile filter.
o Storage: Store the functionalized LNPs at 4°C.

Characterization and Quantitative Data

Thorough characterization of the functionalized nanoparticles is crucial to ensure quality and
performance.

Table 1: Physicochemical Characterization of Ac-pSar16-OH Functionalized Nanoparticles

Parameter Method AuNP-pSar LNP-pSar Reference
Hydrodynamic Dynamic Light
.y Y Y ) J 30-50 nm 80-150 nm
Diameter Scattering (DLS)
Polydispersit Dynamic Light
yaisperstty Y _ g <0.2 <0.2
Index (PDI) Scattering (DLS)
) Laser Doppler
Zeta Potential ) -2t0-10 mV -5to +5 mV
Velocimetry
MRNA
] RiboGreen
Encapsulation N/A > 90%
o Assay
Efficiency
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Experimental Workflows and Cellular Uptake

The following diagrams illustrate the experimental workflows for nanoparticle functionalization
and the general mechanism of cellular uptake.

Lipid Nanoparticle Functionalization

(mRNA (in Aqueous BuﬁerD *

Lipid Mixture (in Ethanol)
(lonizable, Helper, Cholesterol, pSar-Lipid)

Gold Nanoparticle Functionalization

Ac-pSar16-SH

Citrate-capped AuNPs

AuNP-pSar

Click to download full resolution via product page

Experimental workflows for nanopatrticle functionalization.

The "stealth” properties imparted by the polysarcosine coating reduce opsonization and
subsequent recognition by the reticuloendothelial system (RES), leading to prolonged
circulation times. The primary mechanism for cellular uptake of these nanoparticles is
endocytosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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